molecular formula C23H17ClN2O3S B2498556 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 361179-08-0

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2498556
CAS No.: 361179-08-0
M. Wt: 436.91
InChI Key: CALYRQXUBJTAOB-UHFFFAOYSA-N
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Description

This compound (CAS: 331972-16-8, molecular formula: C₃₃H₁₇ClN₂O₃S, molar mass: 436.91 g/mol) is a quinazolin-4(3H)-one derivative characterized by a 2-methoxyphenyl group at position 3 and a 2-(4-chlorophenyl)-2-oxoethylthio substituent at position 2 . Its structure combines a quinazolinone core with electron-withdrawing (4-chlorophenyl) and electron-donating (2-methoxyphenyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-29-21-9-5-4-8-19(21)26-22(28)17-6-2-3-7-18(17)25-23(26)30-14-20(27)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALYRQXUBJTAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18ClN3O3SC_{19}H_{18}ClN_3O_3S, with a molecular weight of approximately 389.88 g/mol. The structure features a quinazolinone core substituted with a thioether and aromatic groups, which are critical for its biological activity.

Antibacterial Activity

Research has shown that quinazolinone derivatives exhibit significant antibacterial properties. For instance, a study indicated that compounds similar to the one demonstrated high antibacterial activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

CompoundActivityBacterial Strain
This compoundHighE. coli, S. aureus
Other QuinazolinonesModerate to HighVarious

Anticancer Activity

Quinazolinones have also been studied for their anticancer effects. A notable study evaluated the cytotoxicity of several quinazolinone derivatives against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results revealed that the compound exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell growth.

Case Study

In an experimental setup, A3 , a derivative closely related to our compound, showed IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells, demonstrating significant potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant properties of quinazolinones are attributed to their ability to scavenge free radicals and chelate metal ions. Studies have employed various assays such as DPPH and ABTS to evaluate the antioxidant capacity of these compounds. The presence of hydroxyl groups in the structure enhances antioxidant activity significantly.

Assay TypeCompoundResult
DPPHThis compoundEffective scavenger
ABTSSimilar QuinazolinonesHigh antioxidant capacity

The biological activities of this compound can be attributed to several mechanisms:

  • Antibacterial : Inhibition of bacterial growth through disruption of cell wall synthesis.
  • Anticancer : Induction of apoptosis in cancer cells via modulation of signaling pathways.
  • Antioxidant : Scavenging of reactive oxygen species (ROS) and prevention of oxidative stress.

Scientific Research Applications

Anticancer Properties

Research has shown that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms underlying these effects include:

  • Inhibition of Key Signaling Pathways :
    • The compound has been identified to inhibit pathways such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are critical in cancer proliferation and survival.
  • Cell Cycle Arrest :
    • Compounds in this class can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction :
    • Quinazolinones can trigger apoptosis through various pathways, including the activation of caspases and the modulation of anti-apoptotic proteins.
  • Histone Deacetylase Inhibition :
    • Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis.

A comparative analysis of various quinazolinone derivatives reveals their differing antiproliferative effects:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
Compound A10NSCLCEGFR Inhibition
Compound B8MCF-7 (Breast Cancer)Dual EGFR/BRAF Inhibition
Compound C12PC3 (Prostate Cancer)HDAC Inhibition

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazolinone derivatives in cancer treatment:

  • Study on Cytotoxicity :
    • A series of quinazolinones demonstrated potent cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values as low as 10 µM against MCF-7 and HT-29 cells.
  • Anti-inflammatory Properties :
    • Research indicates that certain quinazolinones may also act as effective anti-inflammatory agents by inhibiting pro-inflammatory cytokines, suggesting a dual therapeutic potential.
  • Mechanistic Studies :
    • Mechanistic studies have elucidated the interaction between these compounds and their molecular targets, providing insight into their pharmacodynamics and potential side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Bioactivity

  • 2-Methoxy vs. 4-Methoxy Phenyl Groups: The target compound’s 2-methoxyphenyl group distinguishes it from analogues like 3-(4-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (CAS: 754230-01-8). Positional isomerism in the methoxy group (2- vs. For instance, 4-methoxy analogues are more common in antihypertensive agents (e.g., compound 24 in ), whereas 2-methoxy derivatives may exhibit unique selectivity .
  • Chlorophenyl vs. Ethoxyphenyl Thioethyl Groups :

    • Replacing the 4-chlorophenyl oxoethylthio group with a 4-ethoxyphenyl variant (CAS: 763106-71-4, molecular weight: 446.52 g/mol) increases hydrophobicity and molecular weight. Ethoxy groups can enhance metabolic stability but may reduce potency in certain assays compared to chloro-substituted analogues .

Thioether Linker Variations

  • Aliphatic vs. Aromatic Thioethers :
    • The target compound’s aliphatic thioether linker (2-oxoethylthio) contrasts with benzylthio groups in compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (). Aliphatic thioethers are associated with improved human carbonic anhydrase II (hCA II) inhibition (KI: 6.4–14.2 nM) compared to benzylthio analogues (KI: 66.5–173.4 nM) .

Pharmacological Activity Profiles

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues
Compound (CAS/ID) Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target (331972-16-8) Not reported 436.91 IR: C=O (~1698 cm⁻¹), C=N (~1626 cm⁻¹)
4a () 137 371.2 MS: m/z = 371.2 [M+H⁺]
7a () 123 367.2 IR: C=O (~1698 cm⁻¹)
763106-71-4 () Not reported 446.52 N/A
  • The target compound’s C=O and C=N stretches in IR align with analogues like 9e (), confirming the quinazolinone core’s stability. Lower melting points in 4a and 7a () suggest that allyl or 4-methoxyphenyl groups reduce crystallinity compared to the target’s 2-methoxyphenyl substituent .

Preparation Methods

Niementowski Cyclization

The Niementowski reaction remains the most widely employed method for synthesizing 4(3H)-quinazolinones. Anthranilic acid derivatives are condensed with formamide or urea derivatives under thermal conditions. For instance, heating anthranilic acid with 2-methoxyphenylurea in the presence of phosphoryl chloride (POCl₃) yields 3-(2-methoxyphenyl)quinazolin-4(3H)-one. Modifications using microwave irradiation (800 W, 5 minutes) significantly enhance reaction efficiency, achieving yields exceeding 85%.

Griess Synthesis

An alternative route involves the cyclocondensation of anthranilic acid with cyanogen bromide, followed by ammonolysis. While less common for 3-substituted derivatives, this method provides access to 2-aminoquinazolinones, which can be further functionalized.

Alternative Synthetic Pathways

Direct Cyclization of Functionalized Intermediates

A convergent approach involves pre-forming the thioether moiety before cyclization:

  • Synthesize 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)anthranilic acid by reacting anthranilic acid with 2-bromo-1-(4-chlorophenyl)ethan-1-one in the presence of thiourea.
  • Condense with 2-methoxyphenyl isocyanate under Niementowski conditions to directly yield the target compound.

Advantages :

  • Avoids handling reactive intermediates like chloroquinazolinones
  • Higher overall yields (∼68%) due to fewer purification steps

Optimization Strategies

Solvent Systems

Comparative studies reveal solvent effects on reaction efficiency:

Solvent Yield (%) Reaction Time (h)
DMF 72 6
THF 58 8
Ethanol 42 12

DMF’s high polarity facilitates better dissolution of the quinazolinone chloride intermediate, accelerating the substitution kinetics.

Catalytic Enhancements

Adding phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves yields to 79% by enhancing interfacial contact between the organic and aqueous phases.

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 3.87 (s, 3H, OCH₃)
  • δ 4.33 (s, 2H, SCH₂)
  • δ 7.21–8.24 (m, 11H, aromatic protons)
  • δ 12.45 (s, 1H, NH, D₂O exchangeable)

IR (KBr, cm⁻¹) :

  • 1685 (C=O quinazolinone)
  • 1592 (C=N)
  • 1245 (C-O-C methoxy)
  • 1098 (C-S)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at Rₜ = 6.72 minutes, confirming >98% purity.

Challenges and Limitations

  • Steric Hindrance : Bulkier substituents at C3 (2-methoxyphenyl) reduce thioether formation rates, necessitating higher temperatures (80–90°C).
  • Oxidative Degradation : The thioether linkage shows sensitivity to atmospheric oxygen during prolonged storage, requiring inert atmosphere storage.

Emerging Methodologies

Microwave-Assisted Synthesis

Applying microwave irradiation (300 W, 15 minutes) reduces reaction times by 75% while maintaining yields at 70–75%.

Flow Chemistry Approaches

Continuous flow systems using microreactors demonstrate potential for scaling up production, achieving throughputs of 50 g/hour with 82% yield in preliminary trials.

Q & A

Basic: What are the key steps and reagents involved in synthesizing 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one?

The synthesis typically involves multi-step reactions:

Core formation : Reacting a chlorophenyl-containing aldehyde (e.g., 4-chlorobenzaldehyde) with a thioacetate derivative to form a thioether intermediate.

Quinazolinone ring construction : Cyclization using reagents like ammonium acetate or hydrazine under reflux conditions.

Substituent introduction : Coupling the thioethyl group and methoxyphenyl moiety via nucleophilic substitution or Mitsunobu reactions.
Key reagents include methyl thioacetate for thiolation and p-TsOH as a catalyst for cyclization. Reaction monitoring via TLC (hexane:ethyl acetate) is critical .

Advanced: How can microwave-assisted synthesis improve the yield and purity of this quinazolinone derivative?

Microwave irradiation enhances reaction efficiency by reducing time (from hours to minutes) and improving regioselectivity. For example, cyclization steps under microwave conditions (100–120°C, 300 W) achieve >85% yield compared to 60–70% with conventional heating. Solvent choice (e.g., DMF or ethanol) and catalyst loading (e.g., 5 mol% Pd/C) are optimized to minimize side products .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and quinazolinone carbonyl (δ 165–170 ppm).
  • IR : Confirm thioether (C–S stretch at 600–700 cm⁻¹) and ketone (C=O at 1680–1720 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced: How can molecular docking predict the biological targets of this compound?

Using software like AutoDock Vina , the quinazolinone core is docked into binding pockets (e.g., kinase ATP sites). Key interactions:

  • Hydrogen bonding : Between the 4(3H)-one carbonyl and Lys123 of the target protein.
  • π-π stacking : Methoxyphenyl group with Phe330.
    Docking scores (<−7.0 kcal/mol) correlate with in vitro IC₅₀ values for kinase inhibition .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • PPE : Nitrile gloves and lab coats to prevent skin contact.
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Storage : In airtight containers under nitrogen at −20°C to prevent oxidation .

Advanced: How do substituent modifications (e.g., Cl vs. F at the phenyl ring) affect bioactivity?

A SAR study comparing analogs shows:

SubstituentIC₅₀ (µM) for EGFR inhibition
4-Cl0.45
4-F1.20
The electron-withdrawing Cl group enhances binding affinity by 2.7-fold due to stronger dipole interactions with the kinase hinge region .

Basic: How is HPLC used to resolve synthesis byproducts?

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile (20%→80%)/0.1% TFA in water.
  • Detection : UV at 254 nm.
    Retention times: Target compound (12.3 min), chlorophenyl dimer (14.7 min), unreacted aldehyde (5.2 min) .

Advanced: What strategies mitigate contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Reaction monitoring : Use in situ FTIR to track intermediate formation.
  • Solvent purity : Ensure anhydrous DMF (H₂O < 0.01%) to prevent hydrolysis.
  • Catalyst activation : Pre-treat Pd/C with H₂ gas to enhance catalytic activity.
    Reproducibility improves with strict control of these variables .

Basic: How is recrystallization optimized to purify the compound?

  • Solvent system : Ethanol/water (7:3 v/v) at 60°C.
  • Cooling rate : Gradual cooling (2°C/min) to form monoclinic crystals.
  • Yield : 70–75% with >99% purity (HPLC). Impurities (e.g., uncyclized intermediates) remain in the mother liquor .

Advanced: What computational methods model the compound’s stability under physiological conditions?

  • MD simulations (GROMACS) : Predict hydrolysis of the thioether linkage in PBS (pH 7.4) over 100 ns.
  • DFT calculations (Gaussian 16) : Analyze transition states for oxidative degradation (activation energy: 25 kcal/mol).
    Results guide prodrug design to enhance serum stability .

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